molecular formula C46H93ClNO8P B11935046 2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Cat. No.: B11935046
M. Wt: 854.7 g/mol
InChI Key: ZVWMOQRUUFNEHD-UFOBXVRVSA-M
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Description

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes long hydrocarbon chains and a quaternary ammonium group, making it useful in both biological and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride typically involves multiple steps:

    Esterification: The initial step involves the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl esters.

    Etherification: The esterified product is then reacted with ethylene oxide to introduce the ethoxyphosphoryl group.

    Quaternization: The final step involves the quaternization of the intermediate with trimethylamine, followed by the addition of hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: Employing purification techniques like distillation, crystallization, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The hydrocarbon chains can undergo oxidation to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under mild conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in cell membrane studies due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and personal care products.

Mechanism of Action

The compound exerts its effects primarily through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This interaction can disrupt cell membranes, making it useful in antimicrobial applications. The quaternary ammonium group targets microbial cell walls, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • Cetyltrimethylammonium chloride
  • Dodecyltrimethylammonium chloride
  • Benzalkonium chloride

Uniqueness

Compared to similar compounds, 2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride has longer hydrocarbon chains, which enhances its surfactant properties and makes it more effective in disrupting cell membranes.

Properties

Molecular Formula

C46H93ClNO8P

Molecular Weight

854.7 g/mol

IUPAC Name

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

InChI

InChI=1S/C46H93NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h44H,7-43H2,1-6H3;1H/q+1;/p-1/t44-,56?;/m1./s1

InChI Key

ZVWMOQRUUFNEHD-UFOBXVRVSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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